molecular formula C22H17N5O3S B11295331 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B11295331
M. Wt: 431.5 g/mol
InChI Key: DYGDWHZDOIGJTI-UHFFFAOYSA-N
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Description

2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a triazoloquinazoline moiety, and a methoxyphenylacetamide group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of automated reactors and purification techniques.

Mechanism of Action

The mechanism of action of 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of a furan ring, a triazoloquinazoline moiety, and a methoxyphenylacetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

The compound 2-{[2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and antioxidant effects.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a triazoloquinazoline framework. Its molecular formula is C18H18N4O2SC_{18}H_{18}N_4O_2S with a molecular weight of approximately 366.43 g/mol. The presence of furan and methoxy groups contributes to its reactivity and biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability in response to different concentrations of the compound. Notably, it demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent antiproliferative effects.

Cell LineIC50 (µM)
MCF-710.5
HeLa12.3

These results suggest that the compound may act as a potential anticancer agent through mechanisms that may involve apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. It exhibited notable activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) reported as follows:

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

This indicates that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of the compound was evaluated using several assays including DPPH and ABTS methods. The results indicated that it possesses moderate antioxidant activity, which may be attributed to its ability to scavenge free radicals effectively.

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

These findings suggest that the compound may have protective effects against oxidative stress-related diseases.

The biological activity of this compound is thought to involve multiple pathways:

  • Cytotoxicity : Induction of apoptosis through activation of caspases or inhibition of key survival signaling pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.
  • Antioxidant Effects : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative damage.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings. For instance, derivatives with analogous structures have shown promise in treating resistant strains of bacteria and various cancer types. One study reported that modifications to the triazoloquinazoline scaffold significantly enhanced both cytotoxic and antimicrobial activities, suggesting a structure-activity relationship that could be explored further for drug development.

Properties

Molecular Formula

C22H17N5O3S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H17N5O3S/c1-29-17-10-5-4-9-16(17)23-19(28)13-31-22-24-15-8-3-2-7-14(15)21-25-20(26-27(21)22)18-11-6-12-30-18/h2-12H,13H2,1H3,(H,23,28)

InChI Key

DYGDWHZDOIGJTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CO5

Origin of Product

United States

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